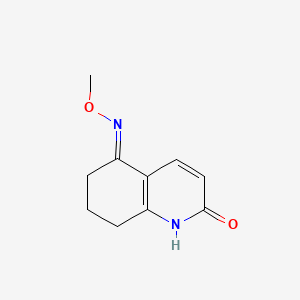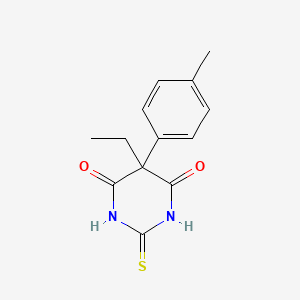![molecular formula C18H19N5O3 B11992765 2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992765.png)
2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide est un composé organique complexe qui présente un groupe benzotriazole lié à un groupe acétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide implique généralement la condensation du 2-(1H-benzotriazol-1-yl)acétohydrazide avec le 4-éthoxy-3-méthoxybenzaldéhyde en conditions acides ou basiques. La réaction est généralement effectuée dans un solvant tel que l’éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait le passage à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, l’utilisation de solvants et de réactifs de qualité industrielle, et l’emploi de techniques de purification à grande échelle telles que la distillation ou la chromatographie industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le cycle benzotriazole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Peroxyde d’hydrogène dans l’acide acétique ou permanganate de potassium dans l’eau.
Réduction : Borohydrure de sodium dans l’éthanol ou hydrure de lithium et d’aluminium dans l’éther.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base comme l’hydroxyde de sodium.
Produits principaux
Oxydation : Dérivés oxydés du cycle benzotriazole.
Réduction : Formes réduites du groupe hydrazide.
Substitution : Dérivés benzotriazole substitués.
Applications de recherche scientifique
Le 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de base en synthèse organique et comme ligand en chimie de coordination.
Biologie : Enquêté pour son potentiel comme agent antimicrobien et anticancéreux.
Médecine : Exploré pour ses propriétés pharmacologiques, notamment ses activités anti-inflammatoires et antioxydantes.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants.
Applications De Recherche Scientifique
2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
Le mécanisme d’action du 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide implique son interaction avec diverses cibles moléculaires. Le groupe benzotriazole peut interagir avec les ions métalliques, formant des complexes stables qui peuvent inhiber les activités enzymatiques. Le groupe hydrazide peut former des liaisons hydrogène avec des molécules biologiques, affectant leur fonction. L’activité globale du composé résulte de ces interactions, conduisant à ses effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1H-1,2,3-Benzotriazol-1-yl)acétohydrazide
- 2-(1H-Benzotriazol-1-yl)-1-(2-chloro-benzo-yl)éthyl 4-méthyl-benzoate
Unicité
Le 2-(1H-benzotriazol-1-yl)-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence des groupes éthoxy et méthoxy sur le cycle phényle améliore sa solubilité et ses interactions potentielles avec les cibles biologiques, en faisant un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C18H19N5O3 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-(benzotriazol-1-yl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5O3/c1-3-26-16-9-8-13(10-17(16)25-2)11-19-21-18(24)12-23-15-7-5-4-6-14(15)20-22-23/h4-11H,3,12H2,1-2H3,(H,21,24)/b19-11+ |
Clé InChI |
BMNFTPZJLMTJRE-YBFXNURJSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)

![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)

![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992733.png)

![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)

![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)
